molecular formula C9H8F2O2 B588015 (S)-[(3,4-Difluorophenoxy)methyl]-oxirane CAS No. 144574-27-6

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane

Cat. No.: B588015
CAS No.: 144574-27-6
M. Wt: 186.158
InChI Key: IPISVAVLYKMJFL-SSDOTTSWSA-N
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Description

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane is a fluorinated epoxide derivative characterized by a stereospecific oxirane (epoxide) ring substituted with a 3,4-difluorophenoxymethyl group. Its synthesis involves the reaction of 3,4-difluorophenol with chloromethyloxirane (epichlorohydrin) under reflux conditions in the presence of potassium carbonate and acetone, yielding the compound in moderate yields (51–54%) after distillation . The stereochemistry at the oxirane ring is critical, as the (S)-enantiomer is specifically isolated, which may influence its reactivity and biological activity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-stroke agents, as demonstrated in preclinical studies by Janssen Pharmaceutica .

Properties

IUPAC Name

(2S)-2-[(3,4-difluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPISVAVLYKMJFL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(3,4-Difluorophenoxy)methyl]-oxirane typically involves the reaction of 3,4-difluorophenol with an epoxide precursor under basic conditions . One common method involves the use of sodium hydride as a base to deprotonate the phenol, followed by the addition of an epoxide such as epichlorohydrin. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution with amines can produce amino alcohols .

Scientific Research Applications

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-[(3,4-Difluorophenoxy)methyl]-oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Key Compounds for Comparison:

(S)-2-((2-Chloro-phenoxy)methyl)oxirane (CAS: Unspecified)

(R)-2-((2-Nitrophenoxy)methyl)oxirane (CAS: 345975-15-7)

2-[4-(Trifluoromethyl)phenyl]oxirane (CAS: 111991-14-1)

(S)-(4-Fluorophenyl)oxirane (CAS: 134356-74-4)

Epoxiconazole (CAS: 133855-98-8)

Compound Substituent(s) Molecular Formula Molecular Weight Key Features
This compound 3,4-Difluorophenoxymethyl C₉H₇F₂O₂ 200.15 g/mol High electronegativity from difluoro substitution; moderate synthetic yield
(S)-2-((2-Chloro-phenoxy)methyl)oxirane 2-Chlorophenoxymethyl C₉H₉ClO₂ 184.62 g/mol Chlorine substituent enhances lipophilicity; used in specialty chemical synthesis
(R)-2-((2-Nitrophenoxy)methyl)oxirane 2-Nitrophenoxymethyl C₉H₉NO₄ 195.17 g/mol Nitro group increases reactivity (e.g., in ring-opening reactions); high cost ($1,400/g)
2-[4-(Trifluoromethyl)phenyl]oxirane 4-Trifluoromethylphenyl C₉H₇F₃O 196.15 g/mol Strong electron-withdrawing CF₃ group; used in agrochemical intermediates
(S)-(4-Fluorophenyl)oxirane 4-Fluorophenyl C₈H₇FO 138.14 g/mol Simplified fluorinated analog; limited applications due to lower stability
Epoxiconazole Triazole-linked fluorophenyl C₁₇H₁₃ClF₃N₃O 407.75 g/mol Complex triazole-epoxide structure; commercial fungicide with broad-spectrum activity

Substituent Impact on Reactivity:

  • Electron-Withdrawing Groups (EWGs): The 3,4-difluoro and trifluoromethyl groups enhance the electrophilicity of the oxirane ring, accelerating nucleophilic attacks (e.g., in solvolysis or ring-opening reactions). For instance, 2-[4-(Trifluoromethyl)phenyl]oxirane undergoes rapid ring-opening in acidic conditions due to the CF₃ group .
  • Steric Effects: Bulky substituents (e.g., trifluoromethyl) may hinder reactions at the epoxide ring compared to smaller groups like fluorine.

Physicochemical Properties

  • Polarity and Chromatography: this compound is less polar than methoxy-substituted analogs (e.g., 2-(3,4-dimethoxybenzyl)oxirane, Rf = 0.6 in TLC), as fluorine has lower polarity than methoxy groups . Nitro-substituted derivatives (e.g., (R)-2-((2-Nitrophenoxy)methyl)oxirane) exhibit higher polarity, leading to lower Rf values in similar TLC systems .
  • Odor and Stability: Unlike methyl eugenol-derived oxiranes (e.g., 2-(4-ethyl-3-methoxybenzyl)oxirane, which has floral notes), fluorinated oxiranes like the target compound are typically odorless but may degrade under UV light due to C-F bond instability .

Biological Activity

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane, with the CAS number 144574-27-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈F₂O₂
  • Molecular Weight : 182.16 g/mol
  • Functional Groups : Epoxide, difluorophenoxy

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common reagents include nucleophiles such as amines and alcohols, with solvents like dichloromethane or chloroform. Reaction conditions vary from room temperature to reflux depending on the specific synthetic pathway employed.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound has shown the ability to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It triggers apoptotic pathways leading to cell death in sensitive cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size in xenograft models.

Antimicrobial Activity

Studies have also highlighted the antimicrobial activity of this compound against several bacterial strains. The compound exhibits a dose-dependent inhibition of microbial growth, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound is being explored for its anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Lysosomal Membrane Stabilization : It may prevent lysosomal membrane permeabilization, thus inhibiting lysosome-dependent cell death pathways.

In Vitro Studies

A series of studies evaluated the cytotoxicity of this compound against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
MCF-725Apoptosis induction
A54915Cell cycle arrest
HeLa30ROS scavenging

These findings indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

In animal models, this compound demonstrated significant tumor growth inhibition compared to controls. The compound was administered at various doses, with observed effects correlating with plasma concentration levels.

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